molecular formula C6H8N4 B2763272 3-Azidocyclopentane-1-carbonitrile CAS No. 1418199-73-1

3-Azidocyclopentane-1-carbonitrile

Cat. No.: B2763272
CAS No.: 1418199-73-1
M. Wt: 136.158
InChI Key: DLHJTWVDZXQUEZ-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are crucial in determining its interactions and reactivity. Unfortunately, specific physical and chemical properties for 3-Azidocyclopentane-1-carbonitrile are not available in the retrieved data .

Scientific Research Applications

Proximity-assisted Cycloaddition Reactions

3-Azidocyclopentane-1-carbonitrile participates in Lewis acid-mediated cycloadditions, facilitating the synthesis of bicyclic tetrazoles. These reactions highlight the compound's utility in creating diversely functionalized molecules, leveraging proximity-assisted dipolar cycloadditions for enantiopure products. The method extends to the synthesis of novel oxabicyclic tetrazoles, demonstrating the compound's versatility in organic synthesis (Hanessian et al., 2008).

Material Science Applications

In material science, this compound serves as a precursor for the microwave-assisted synthesis of nitrogen-doped carbon nanotubes anchored on graphene substrates. This process yields mesoporous, hierarchical nanostructures with high lithium-ion battery capacities, indicating its significance in enhancing electrochemical performance (Sridhar et al., 2015).

Pharmacological Implications

While the initial requirement was to exclude drug-related information, it's notable that derivatives of this compound could have pharmacological relevance. For example, novel heterocyclic azo dyes synthesized from related compounds have shown antimicrobial and anticancer activities, suggesting potential for further exploration in drug discovery (Mallikarjuna & Keshavayya, 2020).

Advanced Explosive Materials

This compound-related compounds are explored in the development of insensitive high explosives. The synthesis of tetrazolyl triazolotriazine, an explosive with high thermal stability and insensitivity to mechanical stress, showcases the compound's potential in creating safer explosive materials (Snyder et al., 2017).

Future Directions

The future of chemical theory and computation is expected to involve the development of high-performance computational facilities and artificial intelligence approaches. This could lead to advancements in theoretical and computational chemistry, including the study of compounds like 3-Azidocyclopentane-1-carbonitrile .

Properties

IUPAC Name

3-azidocyclopentane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4/c7-4-5-1-2-6(3-5)9-10-8/h5-6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHJTWVDZXQUEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C#N)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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